![molecular formula C11H12N4O3 B2654819 methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate CAS No. 1710695-42-3](/img/structure/B2654819.png)
methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate” contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . Tetrazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would include a tetrazole ring attached to a benzene ring via a methoxy group. The benzene ring is further substituted with a methoxy group at the para position .Chemical Reactions Analysis
Tetrazoles can undergo a variety of chemical reactions, including nucleophilic substitution, reduction, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents and their positions on the tetrazole and benzene rings. For example, the presence of electron-donating methoxy groups could potentially increase the compound’s stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates
- Synthesis of Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate : This compound serves as an important intermediate for the total synthesis of bisbibenzyls, which exhibit a range of biological activities (Lou Hong-xiang, 2012).
Liquid-Crystalline Phase and Supramolecular Dendrimers
- Development of Spherical Supramolecular Dendrimers : These dendrimers self-organize in a unique thermotropic cubic liquid-crystalline phase. Monodendrons based on methyl 3,4,5-trishydroxybenzoate are used in this context, showcasing the compound's role in advanced material sciences (V. Balagurusamy et al., 1997).
Photophysical Properties
- Study on Photophysical Properties : Research into methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate revealed insights into quantum yields and excited-state proton transfer, demonstrating the compound's relevance in photophysical studies (Soyeon Kim et al., 2021).
Photodynamic Therapy for Cancer
- Potential in Photodynamic Therapy : Zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base has been synthesized and shows potential as Type II photosensitizers for cancer treatment in photodynamic therapy (M. Pişkin et al., 2020).
Photopolymerization
- Advances in Photopolymerization : A study explored the use of a novel compound as a photoiniferter, demonstrating the potential application of methyl benzoates in polymer sciences (Y. Guillaneuf et al., 2010).
Medicinal Chemistry
- Synthesis of Agonists and Antagonists for 5-HT4 Receptors : Benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid have shown potential as potent 5-HT4 receptor agonists, indicating the significance of methyl benzoate derivatives in medicinal chemistry (D. Yang et al., 1997).
Coordination Polymer and Photoluminescence
- Hydrothermal Synthesis of Coordination Polymer : The synthesis of a 2D cadmium(II) coordination polymer based on methyl 4-(1H-tetrazol-5-ylmethoxy)benzoate, demonstrates the compound's role in the development of materials with unique photoluminescent properties (Shuai-Hua Wang et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[(1-methyltetrazol-5-yl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-15-10(12-13-14-15)7-18-9-5-3-8(4-6-9)11(16)17-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFFSVWCXATGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)COC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


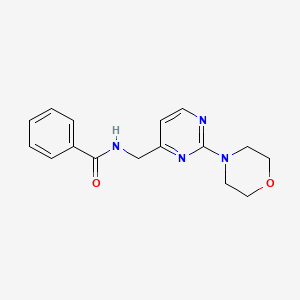
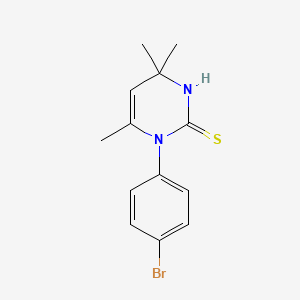
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2654746.png)

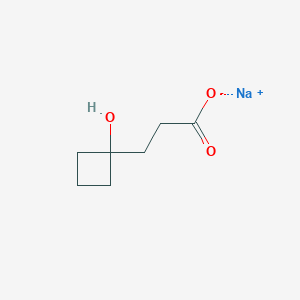
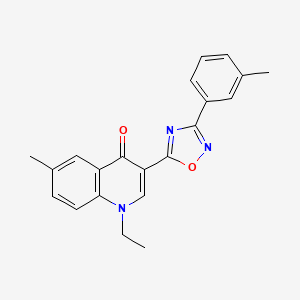
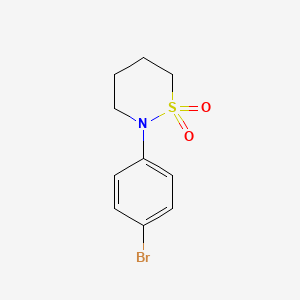
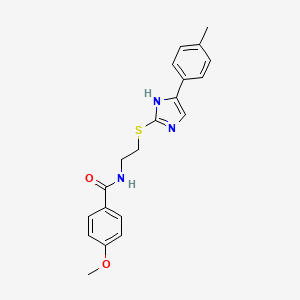
![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2654753.png)
![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654756.png)
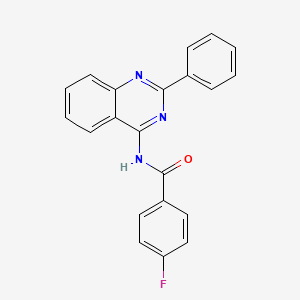
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2654758.png)
